Abiraterone Sulfate Sodium Salt is a sodium salt derivative of abiraterone sulfate, which is a metabolite of abiraterone, an antiandrogen medication primarily used in the treatment of metastatic castration-resistant prostate cancer. The compound is classified as a pharmaceutical agent and is utilized in various scientific and clinical applications due to its role in androgen biosynthesis inhibition.
Abiraterone Sulfate Sodium Salt is derived from abiraterone, which acts as an irreversible inhibitor of the enzyme 17 alpha-hydroxylase/C17,20-lyase. This enzyme plays a critical role in androgen production in the testes and adrenal glands. The sodium salt form enhances the solubility and stability of the compound for pharmaceutical formulations. It is classified under small molecules and is recognized for its therapeutic implications in oncology.
The synthesis of Abiraterone Sulfate Sodium Salt typically involves the following steps:
This process requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular formula for Abiraterone Sulfate Sodium Salt is , with a molecular weight of approximately 451.55 g/mol. The structure consists of a steroid backbone with modifications that include a sulfate group and a sodium ion, enhancing its solubility in aqueous solutions.
Abiraterone Sulfate Sodium Salt can participate in various chemical reactions, primarily involving:
These reactions are essential for understanding the pharmacokinetics and dynamics of the compound in therapeutic applications.
Abiraterone functions by inhibiting the CYP17 enzyme, which is crucial for androgen biosynthesis. By blocking this pathway, it reduces levels of testosterone and other androgens in the body, thereby limiting tumor growth in prostate cancer cells that rely on these hormones for proliferation.
Abiraterone Sulfate Sodium Salt has significant applications in both clinical and research settings:
The compound's role as an antiandrogen makes it pivotal in ongoing cancer research and therapeutic development strategies aimed at improving outcomes for patients with prostate cancer.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: